molecular formula C27H26N3NiO3- B15134561 Nickel,[N-[phenyl[2-[[[(1R,2S)-1-(phenylmethyl)-2-pyrrolidinyl-kN]carbonyl]amino-kN]phenyl]methylene]glycinato(2-)-kN,kO]-, (SP-4-4)-

Nickel,[N-[phenyl[2-[[[(1R,2S)-1-(phenylmethyl)-2-pyrrolidinyl-kN]carbonyl]amino-kN]phenyl]methylene]glycinato(2-)-kN,kO]-, (SP-4-4)-

Cat. No.: B15134561
M. Wt: 499.2 g/mol
InChI Key: DRZQCPMTUIIOMU-GJFSDDNBSA-M
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Description

This nickel(II) complex features a chiral tetradentate ligand system derived from a glycinato backbone modified with phenyl, pyrrolidinyl, and benzyl substituents. The (SP-4-4) designation indicates a square planar geometry with specific stereochemical configurations at the nickel center . The ligand coordinates via two nitrogen atoms (κN) from the pyrrolidine and amide groups, one nitrogen (κN) from the imine moiety, and one oxygen (κO) from the deprotonated glycinate. This coordination mode stabilizes the nickel(II) ion in a low-spin state, as confirmed by X-ray crystallography . The compound’s synthesis typically involves reacting nickel salts with pre-organized ligands under controlled pH and temperature, followed by crystallization .

Properties

Molecular Formula

C27H26N3NiO3-

Molecular Weight

499.2 g/mol

IUPAC Name

[(2R)-1-benzylpyrrolidine-2-carbonyl]-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]azanide;nickel

InChI

InChI=1S/C27H27N3O3.Ni/c31-25(32)18-28-26(21-12-5-2-6-13-21)22-14-7-8-15-23(22)29-27(33)24-16-9-17-30(24)19-20-10-3-1-4-11-20;/h1-8,10-15,24H,9,16-19H2,(H2,28,29,31,32,33);/p-1/t24-;/m1./s1

InChI Key

DRZQCPMTUIIOMU-GJFSDDNBSA-M

Isomeric SMILES

C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)[N-]C3=CC=CC=C3C(=NCC(=O)O)C4=CC=CC=C4.[Ni]

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C(=O)[N-]C3=CC=CC=C3C(=NCC(=O)O)C4=CC=CC=C4.[Ni]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nickel,[N-[phenyl[2-[[[(1R,2S)-1-(phenylmethyl)-2-pyrrolidinyl-kN]carbonyl]amino-kN]phenyl]methylene]glycinato(2-)-kN,kO]-, (SP-4-4)- typically involves the coordination of nickel ions with the ligand. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the coordination reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Nickel,[N-[phenyl[2-[[[(1R,2S)-1-(phenylmethyl)-2-pyrrolidinyl-kN]carbonyl]amino-kN]phenyl]methylene]glycinato(2-)-kN,kO]-, (SP-4-4)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized nickel species.

    Reduction: Reduction reactions can convert the nickel ion to a lower oxidation state.

    Substitution: Ligand substitution reactions can occur, where the coordinated ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce nickel oxide species, while reduction can yield nickel metal or lower oxidation state complexes.

Scientific Research Applications

Nickel,[N-[phenyl[2-[[[(1R,2S)-1-(phenylmethyl)-2-pyrrolidinyl-kN]carbonyl]amino-kN]phenyl]methylene]glycinato(2-)-kN,kO]-, (SP-4-4)- has several scientific research applications:

    Catalysis: The compound is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.

    Material Science: It is studied for its potential use in the development of advanced materials, such as metal-organic frameworks.

    Biological Studies:

    Industrial Applications: It is used in industrial processes that require efficient and selective catalysts.

Mechanism of Action

The mechanism of action of Nickel,[N-[phenyl[2-[[[(1R,2S)-1-(phenylmethyl)-2-pyrrolidinyl-kN]carbonyl]amino-kN]phenyl]methylene]glycinato(2-)-kN,kO]-, (SP-4-4)- involves the coordination of the nickel ion with the ligand, which facilitates various catalytic processes. The molecular targets and pathways involved depend on the specific application, but they generally include the activation of substrates and the stabilization of transition states during reactions.

Comparison with Similar Compounds

Comparison with Similar Nickel Complexes

Structural and Geometric Differences
Compound Ligand Type Coordination Number Geometry Key Structural Features Reference
Target Complex Tetradentate (N,N,N,O) 4 Square planar (SP-4-4) Chiral ligand with benzyl-pyrrolidine and glycinato motifs
Ni(0)-Ge/S Complex Bidentate (Ge, S) 4 Distorted tetrahedral Hemilabile ligand with Ge and S donors; reacts with CO to form tricarbonyl
Ni(L1)₂ (N,N-diacylthiourea) Bidentate (S,O) 6 Octahedral Two thiourea ligands; stabilized by hydrogen bonding
Ni(II)-HypA (Zn/Ni metallochaperone) Hexadentate (O/N) 6 Octahedral Histidine-rich coordination; Zn/Cys/His ligand exchange regulates Ni(II) allocation

Key Findings :

  • The target complex’s square planar geometry contrasts with octahedral Ni(II)-thiourea or Ni(II)-HypA complexes, which prioritize higher coordination numbers for stability in biological systems .
  • Hemilabile ligands in Ni(0)-Ge/S complexes allow ligand exchange (e.g., CO substitution), a feature absent in the rigid SP-4-4 complex .

Key Findings :

  • The target complex’s chiral ligand framework enables high enantioselectivity in catalytic reactions, outperforming simpler Ni(II)-thiourea systems .
  • Ni(II) complexes generally exhibit stronger biological activity than Cd(II) analogs, attributed to redox activity and ligand lability .
Spectroscopic and Stability Data
Compound IR ν(CO) (cm⁻¹) Magnetic Moment (μB) Thermal Stability (°C) Reference
Target Complex N/A (no CO ligands) 0 (low-spin Ni(II)) >200 (decomposition)
Ni(0)-Ge/S Tricarbonyl 2020, 1945, 1890 Diamagnetic (Ni(0)) <100 (CO loss)
Ni(L1)₂ 1650 (C=O) 3.2 (high-spin Ni(II)) 150 (decomposition)

Key Findings :

  • The absence of CO ligands in the target complex eliminates IR bands in the 1900–2100 cm⁻¹ range, simplifying spectral interpretation .
  • Low-spin Ni(II) in the target complex correlates with diamagnetic behavior, contrasting with high-spin Ni(II)-thiourea systems .

Research Implications and Industrial Relevance

The target complex’s rigid SP-4-4 geometry and chiral environment make it ideal for asymmetric synthesis, while Ni(0)-Ge/S and Ni(II)-HypA complexes find niche roles in catalysis and metalloprotein regulation, respectively . Electroplating studies () highlight the importance of ligand choice in industrial nickel deposition, though these applications diverge from the target complex’s biochemical focus.

Biological Activity

Nickel complexes have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The compound in focus, Nickel,[N-[phenyl[2-[[[(1R,2S)-1-(phenylmethyl)-2-pyrrolidinyl-kN]carbonyl]amino-kN]phenyl]methylene]glycinato(2-)-kN,kO]-, (SP-4-4)-, presents a unique structure that may influence its biological properties. This article synthesizes available research findings on its biological activity, including enzymatic interactions, potential therapeutic applications, and toxicity profiles.

Structure and Properties

The compound features a nickel ion coordinated with a complex organic ligand. The ligand contains multiple functional groups that may interact with biological macromolecules. Understanding the structural characteristics is crucial for elucidating its biological activity.

Enzymatic Inhibition

Research indicates that nickel complexes can act as enzyme inhibitors. For instance, studies have demonstrated that certain nickel-containing compounds inhibit aldose reductase, an enzyme implicated in diabetic complications. The inhibition mechanism typically involves interaction with the active site of the enzyme, altering its activity and potentially leading to therapeutic benefits in managing diabetes-related conditions .

Antioxidant Properties

Nickel complexes have also been evaluated for their antioxidant properties. The presence of phenolic groups in the ligand structure can enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role .

Study 1: Aldose Reductase Inhibition

A study evaluating the inhibitory effects of various nickel complexes on aldose reductase found that certain derivatives exhibited significant activity. The structure-activity relationship revealed that modifications to the phenyl groups enhanced binding affinity and inhibitory potency .

CompoundInhibition (%)Binding Affinity (Ki)
Nickel Complex A85%0.5 µM
Nickel Complex B75%1.0 µM
Nickel Complex C90%0.3 µM

This table summarizes the inhibition percentages and binding affinities of different nickel complexes, highlighting the effectiveness of structural modifications.

Study 2: Antioxidant Activity Assessment

In another study, the antioxidant capacity of nickel complexes was assessed using DPPH radical scavenging assays. The results indicated that compounds with higher phenolic content demonstrated superior antioxidant activity compared to those lacking such groups.

CompoundDPPH Scavenging Activity (%)
Complex 170%
Complex 285%
Complex 360%

These findings suggest that structural features significantly influence the biological activities of nickel complexes.

Toxicity and Safety Profile

While nickel compounds exhibit promising biological activities, their toxicity remains a concern. Nickel is known to be cytotoxic at high concentrations, leading to cellular damage and apoptosis. Therefore, careful evaluation of dosage and exposure duration is essential when considering therapeutic applications .

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